4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine
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Overview
Description
4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic compound that features multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.
Formation of the Piperazine Ring: This is typically done through cyclization reactions similar to the piperidine ring formation.
Final Assembly: The final step involves coupling the different heterocyclic rings through amide bond formation or other suitable linkages.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential biological activity.
1-(4-(4-chlorophenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl): A compound with a similar piperidine and pyrimidine structure.
Uniqueness
4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O/c31-20(28-9-11-29(12-10-28)21-22-5-4-6-23-21)17-14-30(16-26-17)19-13-18(24-15-25-19)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPGXHRAIGRCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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